Vinorelbine Tartrate

Description

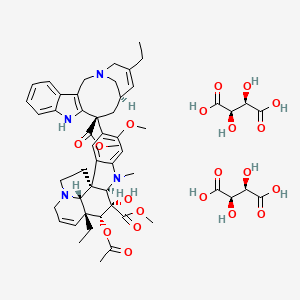

Structure

2D Structure

Properties

CAS No. |

105661-07-2 |

|---|---|

Molecular Formula |

C53H66N4O20 |

Molecular Weight |

1079.1 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C45H54N4O8.2C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;2*5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t28-,37-,38+,39+,42+,43+,44-,45-;2*1-,2-/m011/s1 |

InChI Key |

CILBMBUYJCWATM-PYGJLNRPSA-N |

Isomeric SMILES |

CCC1=C[C@H]2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Vinorelbine Tartrate in Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinorelbine tartrate, a semi-synthetic vinca alkaloid, is a key chemotherapeutic agent in the treatment of non-small cell lung cancer (NSCLC).[1] Its efficacy lies in its ability to disrupt microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2][3] This technical guide provides a comprehensive overview of the core mechanism of action of vinorelbine in NSCLC, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Core Mechanism of Action: Disruption of Microtubule Dynamics

Vinorelbine's primary mechanism of action is the inhibition of microtubule polymerization.[3] Microtubules are essential cytoskeletal components that play a crucial role in various cellular processes, including the formation of the mitotic spindle during cell division.

Vinorelbine binds to the β-subunit of tubulin dimers, the building blocks of microtubules. This binding prevents their polymerization into microtubules, leading to a disruption of microtubule assembly.[1] The formation of vinorelbine-tubulin complexes ultimately results in the depolymerization of existing microtubules. This disruption of microtubule dynamics has profound consequences for the cell, primarily affecting the process of mitosis.

Impact on the Cell Cycle: Mitotic Arrest

The interference with microtubule function by vinorelbine leads to a halt in the cell cycle at the G2/M phase. The proper formation and function of the mitotic spindle are essential for the alignment and segregation of chromosomes during mitosis. By disrupting microtubule dynamics, vinorelbine prevents the formation of a functional mitotic spindle.

This disruption activates the Spindle Assembly Checkpoint (SAC) , a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation. The SAC detects the lack of proper attachment of chromosomes to the mitotic spindle and prevents the cell from proceeding into anaphase. One of the key proteins in the SAC, Bub1-related kinase (BUBR1), is phosphorylated in response to vinorelbine treatment, indicating the activation of this checkpoint. The sustained activation of the SAC due to the persistent disruption of microtubule function leads to a prolonged mitotic arrest.

Induction of Apoptosis: The Ultimate Fate of the Cancer Cell

Prolonged mitotic arrest induced by vinorelbine ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death. The cell's inability to complete mitosis signals for its self-destruction. This process is mediated by a cascade of molecular events involving the B-cell lymphoma 2 (Bcl-2) family of proteins and caspases.

Vinorelbine treatment leads to the phosphorylation of anti-apoptotic proteins like Bcl-2, which can inactivate them. It also affects the balance between pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis. This shift in the Bcl-2/BAX ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis. The activation of key executioner caspases, such as caspase-3, ultimately leads to the cleavage of cellular substrates and the dismantling of the cell.

Signaling Pathways Modulated by Vinorelbine in NSCLC

Recent studies have begun to elucidate the broader impact of vinorelbine on intracellular signaling pathways beyond its direct effect on microtubules.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. There is evidence to suggest that vinorelbine can modulate the MAPK pathway in NSCLC cells. However, the precise mechanisms and downstream consequences of this modulation are still under investigation and appear to be cell-line dependent.

EGFR and STAT3 Signaling

The Epidermal Growth Factor Receptor (EGFR) and the Signal Transducer and Activator of Transcription 3 (STAT3) are key players in NSCLC progression. Studies have shown that vinorelbine can influence the phosphorylation status of both EGFR and STAT3. Specifically, vinorelbine has been observed to upregulate the phosphorylation of EGFR (p-EGFR) while downregulating the phosphorylation of STAT3 (p-STAT3) in A549 NSCLC cells. The interplay between vinorelbine and these critical signaling nodes warrants further investigation to fully understand its therapeutic effects and potential for combination therapies.

Mechanisms of Resistance to Vinorelbine

A significant challenge in cancer chemotherapy is the development of drug resistance. In the context of vinorelbine, one of the key mechanisms of resistance in NSCLC involves the drug efflux pump, RLIP76 (also known as RalBP1).

RLIP76 is a non-ABC transporter protein that can actively pump vinorelbine out of the cancer cell in an ATP-dependent manner. Overexpression of RLIP76 leads to a decrease in the intracellular concentration of vinorelbine, thereby reducing its cytotoxic effects. This mechanism of resistance is a critical consideration in the clinical setting and a potential target for overcoming vinorelbine resistance.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on the effects of vinorelbine in NSCLC cell lines.

Table 1: IC50 Values of Vinorelbine in NSCLC Cell Lines

| Cell Line | IC50 Value | Exposure Time | Assay Method | Reference |

| A549 | 27.40 nM | 48 h | MTT | |

| Calu-6 | 10.01 nM | 48 h | MTT | |

| H1792 | 5.639 nM | 48 h | MTT | |

| A549 | 50.13 µM | 24 h | XTT |

Table 2: Effect of Vinorelbine on Cell Cycle Distribution in A549 NSCLC Cells

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2 Phase | Reference |

| Control | 64.23 | 25.12 | 10.65 | |

| Vinorelbine | 75.82 | 13.25 | 10.93 | |

| TRAIL + Vinorelbine | 82.14 | 9.54 | 8.32 |

Table 3: Kinetic Parameters of RLIP76-Mediated Vinorelbine Transport

| Parameter | Value | Reference |

| Km for Vinorelbine | 75 nmol/L | |

| Km for ATP | 3.4 mmol/L |

Detailed Experimental Protocols

Determination of IC50 using MTT Assay

Objective: To determine the concentration of vinorelbine that inhibits the growth of NSCLC cells by 50%.

Materials:

-

NSCLC cell lines (e.g., A549, Calu-6, H1792)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed NSCLC cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of vinorelbine in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the various concentrations of vinorelbine to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent).

-

Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the vinorelbine concentration and determine the IC50 value using a suitable software.

Cell Cycle Analysis using Flow Cytometry with Propidium Iodide (PI) Staining

Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with vinorelbine.

Materials:

-

NSCLC cell line (e.g., A549)

-

Complete culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed NSCLC cells in 6-well plates and treat with the desired concentration of vinorelbine for 24 hours.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Caption: Core mechanism of action of this compound in NSCLC.

Caption: Vinorelbine-induced apoptotic signaling pathway.

Caption: Experimental workflow for IC50 determination using MTT assay.

References

- 1. Vinorelbine | C45H54N4O8 | CID 5311497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vinorelbine Alters lncRNA Expression in Association with EGFR Mutational Status and Potentiates Tumor Progression Depending on NSCLC Cell Lines’ Genetic Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vinorelbine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular targets of vinorelbine tartrate

An In-depth Technical Guide on the Molecular Targets of Vinorelbine Tartrate

Introduction

This compound is a semi-synthetic vinca alkaloid derived from the catharanthine component of vinblastine.[1] It is a third-generation antineoplastic agent used in the treatment of several malignancies, most notably non-small cell lung cancer (NSCLC) and metastatic breast cancer.[1] Like other vinca alkaloids, vinorelbine's primary mechanism of action involves the disruption of microtubule function, leading to cell cycle arrest and apoptosis.[2][3] This guide provides a detailed examination of the molecular targets of vinorelbine, the pathways it modulates, and the experimental methodologies used to elucidate these interactions.

Primary Molecular Target: Tubulin and Microtubules

The principal molecular target for vinorelbine is tubulin, the heterodimeric protein subunit composed of α- and β-tubulin that polymerizes to form microtubules.[1]

Binding Site and Interaction

Vinorelbine interacts with tubulin at the vinca-binding domain, located on the β-tubulin subunit near the positive (plus) end of the microtubule. This binding is rapid, reversible, and induces a conformational change in the tubulin dimer. This alteration is believed to increase the affinity of tubulin for itself, which is a key factor in its effect on microtubule stability. Unlike some microtubule-targeting agents, vinorelbine's binding site is distinct from the colchicine and taxane-binding sites. Nuclear magnetic resonance (NMR) studies have shown that the tubulin dimer exhibits approximately 2.6 to 2.7 specific binding sites for vinorelbine.

Effects on Microtubule Dynamics

Vinorelbine is a microtubule-destabilizing agent that disrupts the dynamic instability essential for proper mitotic spindle formation and function. Its effects are concentration-dependent:

-

At high concentrations , vinorelbine actively promotes microtubule depolymerization and the destruction of the mitotic spindle.

-

At lower, clinically relevant concentrations , it suppresses microtubule dynamics.

Specifically, vinorelbine's primary effects on dynamic instability include slowing the rate of microtubule growth, increasing the duration of growth phases, and reducing the duration of shortening phases. This suppression of dynamics prevents the proper assembly of the mitotic spindle and reduces the tension at the kinetochores, which is a critical signal for progression through mitosis.

Quantitative Analysis of Vinorelbine Interactions

The interaction of vinorelbine with its targets and its cellular effects have been quantified in numerous studies. The data below is summarized for clarity.

Table 1: Binding Affinity and Stoichiometry

| Target | Parameter | Value | Experimental Method |

|---|---|---|---|

| α/β-Tubulin Dimer | Dissociation Constant (Kd) | < 10-5 M | NMR Spectroscopy |

| α/β-Tubulin Dimer | Binding Sites | 2.6 - 2.7 | NMR Spectroscopy |

| Calmodulin (C-domain) | Association Constant (Ka) | 4.0 x 105 M-1 | Thermodynamics |

| Calmodulin (C-domain) | Association Constant (Ka) | 5.4 x 104 M-1 | Thermodynamics |

| RLIP76 Transporter | Michaelis Constant (Km) | 75 nmol/L | Transport Assay |

Table 2: Cytotoxicity and Proliferation Inhibition (IC50 Values)

| Cell Line | Assay | IC50 Value | Reference |

|---|---|---|---|

| HeLa | Proliferation Inhibition | 1.25 nM | |

| HeLa | Mitotic Block | 3.8 nM | |

| A549, HeLa, LL/2 | Mitotic Accumulation | 7.3 nM (Vinorelbine) |

| HOS (Osteosarcoma) | Growth Inhibition (72h) | 0.4 ± 0.2 nM | |

Downstream Cellular Effects and Signaling Pathways

The disruption of microtubule dynamics by vinorelbine triggers a cascade of downstream events, culminating in cell cycle arrest and apoptosis.

Mitotic Arrest

By interfering with the formation and function of the mitotic spindle, vinorelbine prevents the proper segregation of chromosomes during mitosis. This activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest of cells in the G2/M phase of the cell cycle. This mitotic block is considered a primary contributor to the drug's antiproliferative effects.

Caption: Core mechanism of vinorelbine leading to mitotic arrest.

Induction of Apoptosis

Following mitotic arrest, cancer cells are typically directed towards programmed cell death, or apoptosis. Vinorelbine can induce apoptosis through multiple, complex signaling pathways.

4.2.1. Bcl-2 Family Modulation Disruption of the microtubule network can lead to the induction of the tumor suppressor p53 and the modulation of various protein kinases (e.g., Ras/Raf, PKC/PKA). These events can lead to the phosphorylation and subsequent inactivation of the anti-apoptotic protein Bcl-2. This inactivation disrupts the balance between pro-apoptotic (e.g., BAX) and anti-apoptotic proteins, ultimately triggering the caspase cascade and apoptosis. In some osteosarcoma cell lines, vinorelbine was shown to induce apoptosis without altering Bcl-2 phosphorylation, suggesting alternative pathways exist.

Caption: Vinorelbine-induced apoptosis via the Bcl-2 pathway.

4.2.2. Mitotic Arrest-Independent Apoptosis via BIM Interestingly, vinorelbine can kill cells independently of a prolonged mitotic arrest, inducing apoptosis during interphase. This mechanism involves the pro-apoptotic protein BIM (BCL2L11), which is normally sequestered on the microtubule network. Vinorelbine-induced microtubule depolymerization releases BIM, allowing it to translocate to the mitochondria and inhibit anti-apoptotic proteins like BCL2, thereby triggering apoptosis. This pathway is particularly effective in cells with a compromised spindle assembly checkpoint, such as those lacking the APC tumor suppressor.

Caption: Mitotic arrest-independent apoptosis via BIM release.

Other Molecular Interactions and Resistance Mechanisms

Besides tubulin, vinorelbine interacts with other cellular components, which may influence its efficacy and contribute to side effects or resistance.

-

Calmodulin (CaM) : Vinorelbine binds to the C-domain of calmodulin, a key calcium-binding protein involved in numerous signaling pathways. This interaction is distinct from that of other vinca alkaloids and may contribute to vinorelbine's unique pharmacological profile.

-

Drug Efflux Pumps : Resistance to vinorelbine can be mediated by the overexpression of ATP-binding cassette (ABC) transporters. P-glycoprotein (P-gp) and multidrug-resistance proteins (MRPs) have been implicated. Additionally, the non-ABC transporter RLIP76 has been shown to catalyze the ATP-dependent efflux of vinorelbine, conferring resistance in lung cancer cells.

Detailed Experimental Protocols

The characterization of vinorelbine's molecular targets relies on a variety of in vitro assays.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Principle : Tubulin polymerization causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm using a spectrophotometer.

-

Methodology :

-

Preparation : Purified tubulin (>99% pure) is resuspended in a polymerization buffer (e.g., MES or PIPES buffer) with GTP and kept on ice to prevent spontaneous polymerization.

-

Reaction Initiation : The tubulin solution is warmed to 37°C to initiate polymerization. This compound or a vehicle control is added at desired concentrations.

-

Data Acquisition : The absorbance at 340 nm is monitored over time in a temperature-controlled spectrophotometer.

-

Analysis : The rate and extent of polymerization are determined from the resulting kinetic curves. Inhibition is observed as a decrease in the rate and/or the final plateau of absorbance compared to the control.

-

Cell Cycle Analysis via Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.

-

Principle : A fluorescent dye, such as Propidium Iodide (PI), binds stoichiometrically to DNA. The fluorescence intensity of individual cells is therefore directly proportional to their DNA content, allowing for cell cycle phase determination.

-

Methodology :

-

Cell Culture & Treatment : Culture cells to ~70-80% confluency and treat with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Harvesting : Collect both adherent and floating cells to ensure all populations are analyzed. Centrifuge to pellet the cells.

-

Fixation : Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 2 hours at -20°C.

-

Staining : Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).

-

Analysis : Incubate for 30 minutes in the dark. Analyze the samples using a flow cytometer. A histogram of fluorescence intensity versus cell count is generated to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Apoptosis Detection via TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.

-

Principle : The enzyme Terminal deoxynucleotidyl Transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. These incorporated labels can then be visualized using fluorescence microscopy.

-

Methodology :

-

Sample Preparation : Grow cells on coverslips and treat with vinorelbine to induce apoptosis.

-

Fixation & Permeabilization : Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with a reagent like 0.25% Triton™ X-100 in PBS to allow the enzymes to enter the nucleus.

-

TUNEL Reaction : Incubate the samples with a reaction cocktail containing TdT enzyme and a modified dUTP (e.g., EdUTP or BrdUTP) at 37°C.

-

Detection : Wash the cells. If using an alkyne-modified dUTP (EdUTP), perform a "click" reaction with a fluorescent azide. If using BrdUTP, detect with a fluorescently labeled anti-BrdU antibody.

-

Counterstaining & Imaging : Counterstain the nuclei with a DNA dye like DAPI or Hoechst 33342. Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence from the incorporated labels.

-

Caption: Experimental workflow for apoptosis detection via TUNEL assay.

References

Vinorelbine tartrate vs other vinca alkaloids

An In-depth Technical Guide to Vinorelbine Tartrate versus Other Vinca Alkaloids

Introduction

Vinca alkaloids are a cornerstone class of cytotoxic agents in oncology, derived from the Madagascar periwinkle plant, Catharanthus roseus.[1][2][3] These compounds exert their anticancer effects by interfering with the dynamics of microtubules, essential components of the cytoskeleton and the mitotic spindle.[4] The class includes first-generation natural products, vincristine and vinblastine; a second-generation semi-synthetic derivative, vinorelbine; and a third-generation fluorinated compound, vinflunine.[5]

This technical guide provides a comprehensive comparison of this compound with other prominent vinca alkaloids, focusing on their chemical structures, mechanisms of action, quantitative biological activities, and clinical profiles. The content is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.

Chemical Structures and Properties

The core structure of vinca alkaloids consists of two multi-ringed units: catharanthine and vindoline. Structural modifications to these moieties, particularly on the vindoline ring, give rise to the distinct pharmacological profiles of each derivative. Vinorelbine, a semi-synthetic analog of anhydrovinblastine, is distinguished by a modification on the catharanthine nucleus. Vinflunine is a novel derivative of vinorelbine, featuring the introduction of two fluorine atoms.

Table 1: Chemical Properties of Key Vinca Alkaloids

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| Vinorelbine | C45H54N4O8 | 778.93 | 3′,4′-didehydro-4′-deoxy-C′-norvincaleukoblastine |

| Vincristine | C46H56N4O10 | 824.96 | Formyl group on the vindoline nitrogen |

| Vinblastine | C46H58N4O9 | 810.97 | Methyl group on the vindoline nitrogen |

| Vinflunine | C45H54F2N4O8 | 816.93 | Two fluorine atoms at the 20' position of vinorelbine |

Note: Molecular weights are for the base compounds.

Mechanism of Action

Primary Mechanism: Microtubule Disruption

The principal mechanism of action for all vinca alkaloids is the disruption of microtubule dynamics. Microtubules are polymers of α- and β-tubulin heterodimers that are crucial for various cellular functions, most notably the formation of the mitotic spindle during cell division.

Vinca alkaloids bind to β-tubulin at a specific site, known as the "vinca domain," near the GTP-binding site. This binding inhibits the polymerization of tubulin into microtubules. At higher concentrations, they can actively promote microtubule disassembly. The disruption of microtubule assembly leads to the arrest of cells in the M-phase of the cell cycle, ultimately triggering apoptosis.

While all vinca alkaloids share this primary mechanism, they exhibit different affinities for tubulin and varying effects on microtubule dynamics, which contributes to their distinct efficacy and toxicity profiles. Vinorelbine, for instance, shows a preferential interaction with mitotic microtubules over axonal microtubules, which may account for its lower neurotoxicity compared to vincristine.

Downstream Signaling Pathways

Beyond mitotic arrest, the disruption of the microtubule network by vinca alkaloids affects various non-mitotic signaling pathways. Microtubules serve as scaffolds for signaling proteins and facilitate their transport. Their disruption can therefore have far-reaching consequences.

-

HIF-1α Regulation: Several studies have shown that microtubule-destabilizing agents, including vinca alkaloids, can inhibit the accumulation and activity of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of tumor angiogenesis and survival. This effect appears to be dependent on microtubule depolymerization and may involve the NF-κB pathway.

-

Anti-angiogenic and Vascular-Disruptive Effects: By disrupting the endothelial cell cytoskeleton, vinca alkaloids can interfere with cell migration and focal adhesion, leading to anti-angiogenic effects.

-

Modulation of Kinase Signaling: Kinases such as ERK and p38 interact with microtubules; thus, microtubule disruption can alter their signaling cascades, impacting cell survival and proliferation.

Quantitative Comparison

The therapeutic window of vinca alkaloids is influenced by their binding affinity to tubulin and their cytotoxic potency against cancer cells.

Tubulin Binding Affinity

Quantitative studies, often using sedimentation velocity, have compared the interaction of vinca alkaloids with tubulin. The process is typically described by a ligand-mediated self-association model with two key equilibrium constants:

-

K1: The affinity of the drug for individual tubulin heterodimers.

-

K2: The affinity of drug-liganded heterodimers for self-association into spiral polymers.

Studies have shown that while the initial binding affinity to tubulin dimers (K1) is surprisingly similar for vincristine, vinblastine, and vinorelbine, the overall affinity (approximated by the product K1K2) differs significantly. This difference is primarily driven by K2, reflecting how effectively the drug-bound tubulin units associate with each other.

Table 2: Relative Tubulin Binding Affinities

| Vinca Alkaloid | K1 (Affinity for Dimers) | K2 (Affinity for Polymer Association) | Overall Affinity (K1K2) | Reference |

| Vincristine | Similar to others | Highest | Highest | |

| Vinblastine | Similar to others | Intermediate | Intermediate | |

| Vinorelbine | Similar to others | Lowest | Lowest | |

| Vinflunine | Similar to others | Lower than Vinorelbine | Lower than Vinorelbine |

Note: This table represents relative affinities as reported in comparative studies. Absolute values can vary based on experimental conditions.

Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a biological function, such as cell proliferation. IC50 values for vinca alkaloids are highly dependent on the specific cancer cell line and the duration of drug exposure. While a comprehensive cross-study table is difficult to compile due to experimental variability, the general trend in potency often correlates with tubulin binding affinity. Vinflunine has demonstrated superior antitumor activity compared to vinorelbine in several human tumor xenograft models.

Clinical and Toxicity Profiles

Despite their structural similarities, the clinical applications and toxicity profiles of vinca alkaloids are markedly different, which is a critical factor in their therapeutic use.

Table 3: Comparative Clinical and Toxicity Profiles

| Feature | Vinorelbine | Vincristine | Vinblastine | Vinflunine |

| Primary Indications | Non-small cell lung cancer, breast cancer | Acute lymphoblastic leukemia, lymphomas, various solid tumors | Hodgkin's lymphoma, testicular cancer, breast cancer | Advanced urothelial carcinoma (second-line) |

| Dose-Limiting Toxicity | Myelosuppression (Neutropenia) | Neurotoxicity | Myelosuppression (Neutropenia) | Myelosuppression (Neutropenia), gastrointestinal issues |

| Neurotoxicity | Mild to moderate | Severe, dose-limiting | Mild to moderate | Lower than other vincas |

| Myelosuppression | Common, dose-limiting | Rare at standard doses | Common, dose-limiting | Common, dose-limiting |

| Vesicant Potential | Yes | Yes | Yes | Yes |

Experimental Protocols

Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the fluorescence of a reporter dye that binds preferentially to microtubules.

Methodology:

-

Reagent Preparation:

-

Thaw purified tubulin (>99% pure), GTP stock solution, and assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.

-

Prepare a working solution of tubulin (e.g., 2 mg/mL) in assay buffer supplemented with 1 mM GTP and a fluorescent reporter dye (e.g., DAPI).

-

Prepare serial dilutions of the test compounds (e.g., vinorelbine) and controls (e.g., paclitaxel as a polymerization enhancer, vinblastine as an inhibitor) in assay buffer.

-

-

Assay Execution:

-

Pipette the tubulin working solution into wells of a pre-chilled, black, half-area 96-well plate.

-

Add the test compounds and controls to the respective wells. Include a vehicle control (e.g., DMSO).

-

Immediately transfer the plate to a temperature-controlled fluorometer pre-warmed to 37°C.

-

-

Data Acquisition:

-

Monitor fluorescence intensity every 30-60 seconds for 60-90 minutes (Excitation: ~350 nm, Emission: ~430 nm for DAPI).

-

The resulting data will generate polymerization curves (fluorescence vs. time) showing nucleation, growth, and steady-state phases.

-

-

Data Analysis:

-

Analyze the curves to determine the effect of the compound on the lag time (nucleation), maximum polymerization rate (Vmax), and maximal polymer mass.

-

Inhibitors like vinorelbine will decrease the Vmax and the maximal polymer mass.

-

Protocol: IC50 Determination via MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the calculation of a drug's IC50 value.

Methodology:

-

Cell Seeding:

-

Culture a relevant cancer cell line to the logarithmic growth phase.

-

Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).

-

Incubate for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a series of 2-fold dilutions of the vinca alkaloid in culture medium.

-

Remove the old medium from the cells and add the medium containing the various drug concentrations. Include a vehicle control (0 µM drug) and a blank (medium only).

-

Incubate for a specified duration (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Normalize the data to the vehicle control (100% viability).

-

Plot the percentage of viability against the logarithm of the drug concentration.

-

Fit the data to a non-linear regression sigmoidal dose-response curve to calculate the IC50 value (the concentration that causes 50% inhibition of cell viability).

-

Conclusion

This compound occupies a distinct and vital position within the vinca alkaloid class. While sharing the fundamental mechanism of microtubule destabilization with its predecessors, vincristine and vinblastine, its structural modifications result in a unique clinical profile. Key differentiators include its lower affinity for tubulin self-association compared to older vincas and a more favorable toxicity balance, with dose-limiting myelosuppression rather than the severe neurotoxicity characteristic of vincristine. The development of vinflunine from a vinorelbine backbone further underscores the potential for refining the therapeutic index of this important class of antineoplastic agents. For drug development professionals, understanding these nuanced differences in structure, quantitative activity, and clinical toxicity is paramount for the rational design of next-generation microtubule-targeting agents and the optimization of existing chemotherapeutic regimens.

References

Discovery and synthesis of vinorelbine tartrate

An In-depth Technical Guide to the Discovery and Synthesis of Vinorelbine Tartrate

Introduction

Vinorelbine, a semi-synthetic vinca alkaloid, stands as a significant chemotherapeutic agent in the treatment of various cancers, most notably non-small cell lung cancer (NSCLC) and breast cancer.[1][2][3][4] Unlike its parent compounds, vinblastine and vincristine, which are naturally derived from the Madagascar periwinkle (Catharanthus roseus), vinorelbine possesses a unique structural modification that confers a distinct anti-tumor profile and a potentially improved safety, particularly concerning neurotoxicity.[5] This guide provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Development

The journey of vinorelbine began in the 1980s, spearheaded by the pharmacist Pierre Potier and his team at the Centre National de la Recherche Scientifique (CNRS) in France. Their research focused on modifying the structure of natural vinca alkaloids to enhance their therapeutic index. This led to the creation of vinorelbine, a novel compound distinguished by a modification on the catharanthine portion of the molecule.

Developed in collaboration with the Pierre Fabre Group, vinorelbine, under the brand name Navelbine®, first received approval in France in 1989 for the treatment of non-small cell lung cancer. Its indication was expanded to include metastatic breast cancer in 1991. The United States Food and Drug Administration (FDA) granted its approval in December 1994.

Key Development Milestones:

-

1980s: Invented by Pierre Potier and his team at CNRS, France.

-

1989: Approved in France for non-small cell lung cancer.

-

1991: Approved in France for metastatic breast cancer.

-

1994: Approved by the US FDA for NSCLC.

-

2003: Generic versions of the drug became available in the U.S.

Semi-Synthesis of this compound

Vinorelbine is not known to occur naturally; it is produced via a semi-synthetic process starting from two key natural precursors extracted from Catharanthus roseus: catharanthine and vindoline. The synthesis involves a critical coupling reaction to form the key intermediate, anhydrovinblastine, followed by a rearrangement and subsequent conversion to the stable tartrate salt.

Overall Synthetic Pathway

The semi-synthesis can be summarized in the following key stages:

-

Coupling Reaction: An Fe(III)-promoted coupling of catharanthine and vindoline forms an iminium intermediate.

-

Reduction: The intermediate is reduced, typically with sodium borohydride, to yield anhydrovinblastine.

-

Rearrangement: A ring contraction of anhydrovinblastine, using an agent like trifluoroacetic anhydride, forms the vinorelbine base.

-

Purification: The crude vinorelbine is purified using chromatographic methods.

-

Salt Formation: The purified vinorelbine base is converted to the more stable and pharmaceutically used vinorelbine bitartrate.

Caption: Overall synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes reported yields for the key steps in the semi-synthesis of vinorelbine. Yields can vary based on the specific reagents and conditions used.

| Reaction Step | Starting Material | Product | Reported Yield (%) |

| Dehydration & Rearrangement | Vinblastine Sulfate | Vinorelbine (Crude) | 75 - 78% |

| Purification & Salt Formation | Vinorelbine (Crude) | This compound | ~42% (overall from crude) |

| Salt Formation | Vinorelbine Base | This compound | 82.3% |

Detailed Experimental Protocols

Protocol 1: Synthesis of Anhydrovinblastine

This protocol outlines the Fe(III)-promoted coupling of catharanthine and vindoline, followed by reduction to yield the key intermediate, anhydrovinblastine.

-

Materials: Catharanthine tartrate, vindoline, ferric chloride (FeCl₃), hydrochloric acid (HCl), sodium borohydride (NaBH₄), dichloromethane (CH₂Cl₂), saturated sodium bicarbonate solution, anhydrous sodium sulfate (Na₂SO₄), silica gel for column chromatography.

-

Procedure:

-

Dissolve equimolar amounts of catharanthine tartrate and vindoline in a suitable solvent mixture, such as 0.1 N aqueous HCl and trifluoroethanol.

-

To this stirring solution, add a solution of ferric chloride (approx. 5 equivalents) in 0.1 N HCl.

-

Stir the reaction at room temperature (approx. 23 °C) for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture in an ice bath and slowly add a solution of sodium borohydride to reduce the intermediate.

-

Once the reduction is complete, basify the mixture to a pH of 8-9 with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude anhydrovinblastine.

-

Purify the crude product by silica gel column chromatography to yield pure anhydrovinblastine.

-

Protocol 2: Rearrangement of Anhydrovinblastine to Vinorelbine

This protocol details the critical rearrangement step to form the core structure of vinorelbine.

-

Materials: Anhydrovinblastine, trifluoroacetic anhydride (TFAA), anhydrous dichloromethane (CH₂Cl₂), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate (Na₂SO₄), silica gel, chromatography solvents (e.g., chloroform/ethanol).

-

Procedure:

-

Dissolve the purified anhydrovinblastine in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add trifluoroacetic anhydride to the stirring solution.

-

Allow the reaction to proceed at low temperature, monitoring its progress by TLC or HPLC until the starting material is consumed.

-

Carefully quench the reaction by adding it to a cold, saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude vinorelbine.

-

Purify the crude product using silica gel column chromatography.

-

Protocol 3: Formation of this compound

This protocol describes the conversion of the vinorelbine free base to its stable bitartrate salt.

-

Materials: Purified vinorelbine base, L-tartaric acid, ethanol, acetone, anhydrous diethyl ether.

-

Procedure:

-

Dissolve the vinorelbine base (e.g., 5.14 g) and L-tartaric acid (e.g., 2.0 g) in ethanol (e.g., 300 mL) at room temperature.

-

Stir the solution for approximately 30 minutes.

-

Filter the solution and evaporate to dryness.

-

Dissolve the residue in acetone (e.g., 250 mL) and concentrate the volume (to approx. 100 mL).

-

Add the concentrated acetone solution dropwise to stirring anhydrous diethyl ether (e.g., 500 mL) to precipitate the tartrate salt.

-

Allow the precipitate to stand for 30 minutes, then filter the solid.

-

Wash the collected crystals with anhydrous diethyl ether and dry under vacuum to yield this compound.

-

Caption: Chemical synthesis pathway of vinorelbine.

Mechanism of Action

Vinorelbine's antitumor activity stems from its role as a mitotic spindle poison. It functions by interfering with microtubule dynamics, a critical process for cell division.

-

Tubulin Binding: Vinorelbine binds to the β-tubulin subunit at the Vinca-binding domain, inhibiting the polymerization of tubulin into microtubules.

-

Mitotic Arrest: The disruption of microtubule assembly prevents the formation of a functional mitotic spindle, which is essential for separating chromosomes during cell division. This arrests the cell cycle at the G2/M phase, specifically in metaphase.

-

Induction of Apoptosis: The prolonged metaphase arrest triggers programmed cell death (apoptosis) in the cancer cells.

Compared to older vinca alkaloids, vinorelbine shows a greater selectivity for mitotic microtubules over axonal microtubules, which is thought to account for its reduced neurotoxicity. The disruption of microtubule function can also induce downstream signaling events, including the activation of the p53 tumor suppressor gene and modulation of various protein kinases, ultimately leading to the inactivation of apoptosis inhibitors like Bcl-2.

Caption: Mechanism of action of vinorelbine.

Analytical Methods for Synthesis Monitoring

Monitoring the progress of vinorelbine synthesis requires robust analytical techniques to separate and quantify the starting materials, intermediates, and the final product.

| Technique | Application | Typical Conditions |

| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. | Developer: Petroleum ether, chloroform, acetone, and diethyl amine (23.5:12:2:2.5, v/v/v/v) can separate vinblastine, anhydrovinblastine, and vinorelbine. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of intermediates and final product purity. | Column: C18 reverse-phase. Mobile Phase: A mixture of methanol, acetonitrile, diethyl amine, and water (420:252:3:225, v/v/v/v), with pH adjusted to 6.5, has been reported. Detection: UV at 267 nm or 269 nm. |

Conclusion

This compound is a cornerstone of modern chemotherapy, a testament to the power of semi-synthetic modification of natural products. Its discovery by Pierre Potier and subsequent development marked a significant advancement in cancer treatment, offering an effective agent with a manageable safety profile. The intricate semi-synthesis, from the coupling of natural precursors to the final salt formation, requires precise control over reaction conditions and purification processes. Understanding the detailed chemistry and mechanism of action of vinorelbine continues to be vital for drug development professionals seeking to optimize its use and discover the next generation of anti-cancer therapeutics.

References

In Vitro Cytotoxicity of Vinorelbine Tartrate in Breast Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxicity of vinorelbine tartrate against various breast cancer cell lines. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering a comprehensive summary of quantitative data, detailed experimental protocols, and insights into the underlying molecular mechanisms of vinorelbine's action.

Quantitative Assessment of Vinorelbine Cytotoxicity

This compound, a semi-synthetic vinca alkaloid, exerts its cytotoxic effects by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2] The sensitivity of breast cancer cell lines to vinorelbine varies, as demonstrated by the half-maximal inhibitory concentration (IC50) values and apoptosis rates presented below.

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines

The following table summarizes the IC50 values for this compound in various breast cancer cell lines. These values, primarily sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database, represent the concentration of the drug required to inhibit cell growth by 50% under the specified experimental conditions.

| Cell Line | Subtype | IC50 (µM) | Data Source |

| BT-483 | Luminal B | 16.07 | GDSC[3] |

| ZR-75-30 | Luminal B | 6.99 | GDSC[3] |

| MDA-MB-175-VII | Luminal A | Not Reported | GDSC[3] |

| MDA-MB-231 | Triple-Negative | 0.07 (96h, metronomic) | Oncotarget |

| MDA-MB-231BR | Triple-Negative | 0.014 (2h) | Cancer Research |

| 4T1 | Murine Triple-Negative | 0.004 | PMC |

Note: IC50 values can vary depending on the assay method, exposure time, and specific cell line passage number.

Table 2: Apoptosis Rates Induced by this compound

Vinorelbine induces programmed cell death (apoptosis) in breast cancer cells. The table below presents the percentage of apoptotic cells in MCF-7 and MDA-MB-231 cell lines after treatment with vinorelbine.

| Cell Line | Vinorelbine Concentration | Exposure Time | % Apoptotic Cells | Reference |

| MCF-7 | 0.5 nM | 24 hours | 29% | |

| MCF-7 | 0.5 nM | 48 hours | 31% | |

| MDA-MB-231 | 0.5 nM | 24 hours | 41% | |

| MDA-MB-231 | 0.5 nM | 48 hours | 54% |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the in vitro cytotoxicity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat breast cancer cells with this compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat cells with vinorelbine and harvest as described for the apoptosis assay.

-

Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.

-

Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect the expression levels of specific proteins involved in the apoptotic pathway, such as Bcl-2 and Bax.

Protocol:

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Signaling Pathways and Molecular Mechanisms

Vinorelbine's cytotoxic effects are mediated through complex signaling pathways that culminate in apoptosis.

Mechanism of Action and Apoptotic Pathway

Vinorelbine disrupts microtubule polymerization, leading to mitotic arrest at the G2/M phase of the cell cycle. This arrest triggers the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins. Vinorelbine has been shown to decrease the expression of the anti-apoptotic protein Bcl-2. The altered balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptosis. In caspase-3 deficient cell lines like MCF-7, vinorelbine-induced apoptosis may be mediated through caspase-8.

Furthermore, studies have indicated the involvement of the p38 mitogen-activated protein kinase (MAPK) pathway in vinorelbine-induced apoptosis. The activation of the p38 MAPK pathway can contribute to the regulation of apoptosis and autophagy in response to chemotherapeutic agents.

References

A Technical Guide to the Preclinical Efficacy of Vinorelbine Tartrate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Vinorelbine tartrate, a semi-synthetic vinca alkaloid, is a third-generation chemotherapeutic agent widely used in the treatment of malignancies such as non-small cell lung cancer (NSCLC) and breast cancer.[1][2][3] Derived from the periwinkle plant, Catharanthus roseus, its structural modifications confer a distinct pharmacological profile compared to older vinca alkaloids like vincristine and vinblastine.[1][4] This technical guide provides an in-depth overview of the preclinical studies that have established the efficacy and elucidated the mechanism of action of vinorelbine, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways.

Mechanism of Action: Microtubule Disruption

The primary antitumor activity of vinorelbine is the inhibition of mitosis at the metaphase stage. This is achieved through its interaction with tubulin, the protein subunit of microtubules.

-

Tubulin Binding: Vinorelbine binds to the β-tubulin subunits at the Vinca-binding domain, primarily near the positive (growing) end of the microtubules.

-

Inhibition of Polymerization: This binding disrupts the dynamic process of tubulin polymerization, which is essential for the formation of the mitotic spindle apparatus during cell division.

-

Mitotic Arrest: The failure of proper mitotic spindle formation prevents chromosomal segregation, leading to cell cycle arrest in the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death of the rapidly dividing cancer cells.

At high concentrations, vinorelbine actively promotes microtubule depolymerization, while at lower, more clinically relevant concentrations, it suppresses microtubule dynamics—both lengthening and shortening—effectively freezing the mitotic process.

Caption: Core mechanism of vinorelbine action.

Apoptotic Signaling Pathways

The induction of apoptosis following vinorelbine-mediated mitotic arrest is a complex process involving multiple signaling cascades. Disruption of the microtubule network activates various protein kinases and tumor suppressor genes. This leads to the inactivation of anti-apoptotic proteins like Bcl-2 and the subsequent activation of pro-apoptotic effectors.

Caption: Key signaling events in vinorelbine-induced apoptosis.

Preclinical Efficacy: In Vitro Studies

Vinorelbine has demonstrated potent cytotoxic activity across a wide range of human cancer cell lines in vitro. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), representing the drug concentration required to inhibit cell growth by 50%.

Summary of In Vitro Cytotoxicity

| Cancer Type | Cell Line(s) | Key Findings | IC50 Values | Reference |

| Osteosarcoma | HOS (TP53 wild-type), MG-63 (TP53 mutated) | Dose- and time-dependent growth inhibition; induced apoptosis independent of TP53 status. | HOS: 3.2 nM (24h), 0.8 nM (48h), 0.4 nM (72h) | |

| Leukemia | Various cell lines and fresh patient cells | Lymphoid cell lines were more sensitive than myeloid lines. Highly effective against B-CLL cells. | B-CLL (fresh cells): 4 ng/mL to 83 µg/mL | |

| Myeloma | RPMI8226, U266, KPMM2 | Dose-dependent growth inhibition and apoptosis induction. Synergistic effect with dexamethasone. | Not specified | |

| Breast Cancer | BCap37 (parental and resistant sublines) | Development of resistance associated with P-glycoprotein overexpression. | Not specified | |

| NSCLC | A549, Calu-6, H1792 | Induced apoptosis and altered expression of EGFR and lncRNAs involved in the MAPK pathway. | Not specified |

Representative Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol is based on the methodology used to assess vinorelbine's effect on human osteosarcoma cell lines.

-

Cell Culture: Human osteosarcoma cell lines (HOS, MG-63) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, maintained at 37°C in a humidified 5% CO2 atmosphere.

-

Drug Preparation: this compound is dissolved in a suitable solvent (e.g., sterile water) to create a stock solution, which is then serially diluted to achieve the desired final concentrations for treatment.

-

Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density (e.g., 3x10³ cells/well) and allowed to adhere overnight.

-

Drug Treatment: The culture medium is replaced with fresh medium containing varying concentrations of vinorelbine. Control wells receive medium with the vehicle alone. Cells are incubated for specified time points (e.g., 24, 48, 72 hours).

-

Cytotoxicity Assessment (Sulforhodamine B Assay):

-

Cells are fixed in situ by adding cold 10% trichloroacetic acid.

-

After washing, cells are stained with 0.4% sulforhodamine B (SRB) solution.

-

Unbound dye is removed by washing with 1% acetic acid.

-

Bound dye is solubilized with 10 mM Tris base solution.

-

-

Data Analysis: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell growth inhibition is calculated relative to control cells, and IC50 values are determined using non-linear regression analysis.

Caption: A typical workflow for an in vitro cytotoxicity study.

Preclinical Efficacy: In Vivo Studies

Animal models are critical for evaluating the therapeutic efficacy and toxicity of anticancer agents in a systemic context. Vinorelbine has shown significant antitumor activity in various preclinical in vivo models.

Summary of In Vivo Efficacy

| Cancer Model | Animal Model | Treatment Regimen | Key Findings | Reference |

| P388 Murine Leukemia | CDF-1 Mice | Vinorelbine (8-24 mg/kg) + Paclitaxel (4.5-36 mg/kg), IP, on days 1, 5, 9. | Single agents produced few 60-day cures. Optimal combination regimens produced >80% 60-day cures. | |

| Lewis Lung Carcinoma | C57BL/6 Mice | Vinorelbine + Gemcitabine | The combination produced additive antitumor activity with minimal increase in toxicity over a wide dose range. | |

| 4T1 Breast Cancer | BALB/c Mice | Metronomic Vinorelbine + Cisplatin or 5-FU | Dose-dependent effects observed; higher metronomic doses suppressed tumor growth and metastasis. |

Representative Experimental Protocol: In Vivo Murine Leukemia Model

This protocol is based on the methodology for testing vinorelbine and paclitaxel combinations in the P388 leukemia model.

-

Animal Model: Female CDF-1 mice are used for the study.

-

Tumor Implantation: Mice are inoculated intraperitoneally (IP) with one million P388 murine leukemia cells.

-

Randomization and Grouping: Animals are randomized into experimental groups (typically 5-8 mice per group), including a control group (vehicle), single-agent treatment groups, and combination therapy groups.

-

Drug Administration:

-

This compound and paclitaxel are administered via IP injection.

-

A defined dosing schedule is followed, for example, treatment on days 1, 5, and 9 post-tumor implantation.

-

Multiple dose levels are tested for each drug, both as single agents and in combination (e.g., Vinorelbine at 8, 12, 16, 20, 24 mg/kg).

-

-

Monitoring and Endpoints:

-

Mice are monitored daily for signs of toxicity and mortality. Body weight is recorded regularly.

-

The primary endpoint is survival. The percentage of 60-day survivors (cures) is a key efficacy metric.

-

Median survival time and increase in lifespan (%ILS) are also calculated.

-

-

Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between groups is determined using tests like the log-rank test.

Caption: A generalized workflow for an in vivo efficacy study.

Combination Therapies and Resistance

Preclinical studies have been instrumental in identifying synergistic or additive interactions between vinorelbine and other chemotherapeutic agents. The combination of vinorelbine with paclitaxel demonstrated significantly enhanced antitumor activity in a murine leukemia model, suggesting that overlapping toxicities may not preclude clinical use when dosed appropriately. Similarly, its combination with gemcitabine showed additive effects in a Lewis lung carcinoma model.

A major obstacle in chemotherapy is the development of multidrug resistance (MDR). Preclinical models have shown that resistance to vinorelbine can be associated with the overexpression of P-glycoprotein, an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump. This provides a rationale for exploring combinations with P-glycoprotein inhibitors to overcome resistance.

Conclusion

The preclinical evaluation of this compound has firmly established its mechanism of action as a potent microtubule-destabilizing agent that induces mitotic catastrophe and apoptosis in cancer cells. In vitro and in vivo studies have consistently demonstrated its efficacy across a spectrum of hematological and solid tumors. This robust body of preclinical data has provided the foundational rationale for its successful clinical development and its established role in modern oncology. Further preclinical research continues to explore novel combinations and strategies to overcome resistance, aiming to optimize the therapeutic potential of this important anticancer drug.

References

The Disruption of Dynamism: A Technical Guide to Vinorelbine Tartrate's Impact on Microtubule Dynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular interactions and cellular consequences of vinorelbine tartrate's effect on microtubule dynamics. As a semi-synthetic vinca alkaloid, vinorelbine is a cornerstone of various chemotherapy regimens, primarily for non-small cell lung cancer and breast cancer.[1] Its therapeutic efficacy is rooted in its precise interference with the intricate and vital machinery of the microtubule cytoskeleton. This document details the mechanism of action, presents quantitative data on its effects, outlines relevant experimental protocols, and visualizes the associated cellular pathways.

Core Mechanism of Action: Suppression of Microtubule Dynamics

Microtubules are polar, filamentous polymers of α- and β-tubulin heterodimers, critical for cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1][2] Their most crucial feature is "dynamic instability," a constant cycling between phases of polymerization (growth) and depolymerization (shrinkage). This process is essential for the mitotic spindle to correctly attach to and segregate chromosomes.[3]

Vinorelbine exerts its antimitotic effects by disrupting this delicate balance.[1] The core mechanism involves:

-

Binding to Tubulin: Vinorelbine binds to the β-tubulin subunit at the Vinca-binding domain, which is located near the plus-end of the microtubule—the primary site of dynamic activity. This binding inhibits the polymerization of tubulin into microtubules.

-

Suppression of Dynamic Instability: At low, clinically relevant concentrations, vinorelbine does not cause a net depolymerization of microtubules but rather suppresses their dynamics. This includes slowing the microtubule growth rate, increasing the time spent in a growth phase, and reducing the duration of the shortening phase.

-

Mitotic Arrest: By suppressing dynamics, vinorelbine prevents the mitotic spindle from functioning correctly. The lack of proper tension at the kinetochores of chromosomes activates the spindle assembly checkpoint, arresting the cell cycle in the metaphase stage of mitosis.

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis (programmed cell death), leading to the elimination of the cancerous cell.

A key distinction from the classic vinca alkaloid, vinblastine, is that vinorelbine does not significantly reduce the rate of microtubule shortening. This subtle but significant difference in its effect on microtubule dynamics may contribute to its distinct therapeutic profile and toxicity.

Data Presentation: Quantitative Effects on Microtubule Dynamics

The following tables summarize quantitative data from in vitro studies, primarily comparing the effects of vinorelbine to a control condition. These studies typically use purified tubulin observed via video microscopy.

Table 1: Inhibition of Microtubule Polymerization

| Compound | IC₅₀ (µM) for Polymerization Inhibition |

| Vinorelbine | 0.80 |

| Vinflunine | 1.2 |

| Vinblastine | 0.54 |

| IC₅₀ represents the concentration at which polymerization is inhibited by 50%. Data derived from studies with 17 µM purified tubulin. |

Table 2: Effects on Parameters of Dynamic Instability (at 0.4 µM Drug Concentration)

| Parameter | Control | Vinorelbine |

| Growth Rate (µm/min) | 1.1 ± 0.3 | 0.6 ± 0.2 |

| Shortening Rate (µm/min) | 13.9 ± 3.9 | 14.1 ± 4.5 |

| Mean Growth Duration (min) | 1.6 ± 0.2 | 2.8 ± 0.4 |

| Mean Shortening Duration (min) | 0.2 ± 0.02 | 0.1 ± 0.01 |

| Time Spent Growing (%) | 44 | 65 |

| Time Spent Shortening (%) | 5 | 2 |

| Time Spent in Attenuated State (%) | 51 | 33 |

| Data are presented as mean ± SE where available. The attenuated state refers to periods where the microtubule is neither growing nor shortening detectably. |

Experimental Protocols

Reproducing and expanding upon the findings related to vinorelbine requires robust experimental methodologies. The following sections detail the core protocols used to assess its impact on microtubules.

In Vitro Tubulin Polymerization Assay

This assay quantifies the overall effect of a compound on the formation of microtubule polymer mass.

Methodology:

-

Tubulin Preparation: Tubulin is purified from a biological source (e.g., bovine brain) through multiple cycles of temperature-dependent polymerization and depolymerization, followed by phosphocellulose chromatography to remove microtubule-associated proteins (MAPs).

-

Reaction Mixture: Purified tubulin (e.g., 17 µM) is prepared in a polymerization buffer (e.g., 75 mM PIPES, 1.8 mM MgCl₂, 1.0 mM EGTA, pH 6.8) supplemented with GTP (e.g., 1.5 mM).

-

Incubation: Various concentrations of vinorelbine (or a vehicle control, like DMSO) are added to the reaction mixtures. The samples are then incubated at 37°C for a set time (e.g., 35 minutes) to allow microtubules to assemble to a steady state.

-

Sedimentation: The reaction mixtures are centrifuged at high speed (e.g., >100,000 x g) at 37°C to pellet the assembled microtubules (polymer), leaving the unassembled tubulin dimers in the supernatant.

-

Quantification: The supernatant is carefully removed, and the microtubule pellet is resuspended in a buffer. The protein concentration of the pellet is determined using a standard protein assay, such as the Bradford assay, to quantify the total polymer mass.

-

Analysis: The polymer mass in the presence of vinorelbine is compared to the control to determine the concentration-dependent inhibition and calculate the IC₅₀ value.

In Vitro Microtubule Dynamics Assay via Video Microscopy

This powerful technique allows for the direct observation and measurement of the four key parameters of dynamic instability for individual microtubules.

Methodology:

-

Flow Chamber Preparation: A microscope flow chamber is constructed and coated with an antibody (e.g., anti-rhodamine) to immobilize microtubule seeds. The surface is passivated (e.g., with casein) to prevent non-specific protein binding.

-

Seed Preparation: Short, stable microtubule "seeds" are prepared. This can be done using axonemes from cilia or by polymerizing tubulin in the presence of a non-hydrolyzable GTP analog like GMPCPP. The seeds are often fluorescently labeled with a different color (e.g., rhodamine-labeled tubulin) than the dynamic portion.

-

Dynamic Assembly: A solution containing purified, fluorescently labeled tubulin (e.g., 15 µM tubulin with 5-20% labeled with a green fluorophore), GTP, an oxygen-scavenging system, and vinorelbine at the desired concentration is flowed into the chamber.

-

Microscopy: The chamber is placed on the stage of a microscope equipped for Total Internal Reflection Fluorescence (TIRF) or video-enhanced Differential Interference Contrast (DIC) microscopy, maintained at 37°C. TIRF is particularly useful as it excites only the fluorophores near the coverslip, reducing background noise.

-

Image Acquisition: Time-lapse images are captured at regular intervals (e.g., every 2-5 seconds) for an extended period (e.g., 20-30 minutes).

-

Data Analysis: The image series is analyzed to track the length of individual microtubules over time. This data is used to generate "life-history plots" (length vs. time). Kymographs (distance vs. time plots) are created from these plots to visualize and measure the rates of growth and shortening, and the frequencies of catastrophe (switch from growth to shortening) and rescue (switch from shortening to growth).

References

The Cellular Gateway: An In-depth Technical Guide to the Uptake and Efflux of Vinorelbine Tartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinorelbine, a semi-synthetic vinca alkaloid, is a cornerstone in the chemotherapeutic arsenal against non-small cell lung cancer and breast cancer. Its clinical efficacy is intrinsically linked to its intracellular concentration, a delicate balance between cellular uptake and efflux. This technical guide provides a comprehensive exploration of the molecular mechanisms governing the cellular transport of vinorelbine tartrate. We delve into the key protein transporters responsible for its efflux, the potential pathways for its cellular entry, and the signaling cascades that regulate these processes. This document synthesizes current knowledge, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex biological pathways to offer a thorough resource for researchers in oncology and pharmacology.

Introduction

The therapeutic action of vinorelbine is contingent upon its ability to reach its intracellular target: tubulin. By binding to tubulin, vinorelbine disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] The concentration of vinorelbine at the site of action is a critical determinant of its cytotoxic effect. This concentration is dynamically regulated by two opposing processes: the influx of the drug into the cancer cell and its active efflux back into the extracellular space. An understanding of these transport mechanisms is paramount for optimizing therapeutic strategies, overcoming drug resistance, and designing novel drug delivery systems.

Cellular Efflux Mechanisms of Vinorelbine

The phenomenon of multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often attributed to the overexpression of ATP-binding cassette (ABC) transporters that actively pump drugs out of cancer cells.[3][4] Several of these transporters have been implicated in the efflux of vinorelbine.

RLIP76 (Ral-binding protein 1)

A key player in vinorelbine efflux is RLIP76 (also known as RalBP1), a non-ABC transporter.[5] RLIP76 catalyzes the ATP-dependent efflux of a variety of chemotherapeutic agents, including vinorelbine. Overexpression of RLIP76 in cancer cells leads to a sustained decrease in intracellular vinorelbine concentration, conferring resistance to the drug.

P-glycoprotein (P-gp/ABCB1)

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a well-characterized ABC transporter known to confer resistance to a wide range of anticancer drugs, including vinca alkaloids. Studies have shown that vinorelbine can decrease the expression of P-gp in some cancer cell lines, suggesting a complex interplay between the drug and this efflux pump.

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1)

Multidrug Resistance-Associated Protein 1 (MRP1) is another ABC transporter that contributes to the efflux of various anticancer drugs and their metabolites. Evidence suggests a role for MRP1 in vinorelbine transport out of cells. Similar to P-gp, vinorelbine has been observed to decrease the expression of MRP1 in certain cancer contexts.

Cellular Uptake Mechanisms of Vinorelbine

The mechanisms by which vinorelbine enters cancer cells are less definitively characterized than its efflux pathways. A combination of passive and carrier-mediated processes is likely involved.

Passive Diffusion

As a lipophilic molecule, vinorelbine is expected to cross the cell membrane via passive diffusion, moving down its concentration gradient. This process is driven by the physicochemical properties of the drug and the composition of the cell membrane.

Solute Carrier (SLC) Transporters

Solute carrier (SLC) transporters are a large family of membrane proteins responsible for the uptake of a wide range of substrates, including nutrients and drugs. While it is known that various anticancer drugs are substrates for SLC transporters, the specific SLC transporters involved in vinorelbine uptake have yet to be fully elucidated.

Endocytosis

Endocytosis is a process by which cells internalize molecules by engulfing them in a vesicle. RLIP76, a key efflux transporter for vinorelbine, is also known to be involved in clathrin-mediated endocytosis. This dual role suggests a potential, though not yet fully understood, involvement of endocytic pathways in the cellular accumulation of vinorelbine.

Quantitative Data on Vinorelbine Transport

The following table summarizes the available quantitative data on the transport of vinorelbine.

| Transporter | Parameter | Value | Cell Line/System | Reference |

| Efflux | ||||

| RLIP76 | Km for Vinorelbine | 75 nmol/L | Purified protein in liposomes | |

| RLIP76 | Km for ATP | 3.4 mmol/L | Purified protein in liposomes | |

| Uptake | ||||

| Data not available |

Signaling Pathways Regulating Vinorelbine Transport

The expression and activity of drug transporters are tightly regulated by intracellular signaling pathways. Understanding these regulatory networks can provide novel targets for overcoming drug resistance.

Regulation of Efflux Transporters

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation and has been shown to modulate the expression of ABC transporters. Activation of the PI3K/Akt pathway can lead to increased expression of P-gp. Vinorelbine, in combination with other agents, has been shown to inhibit this pathway.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade involved in cell growth and differentiation. This pathway can also regulate the expression of P-gp. Vinorelbine has been shown to affect the MAPK signaling pathway.

-

Ral Signaling Pathway: RLIP76 is a downstream effector of the Ral signaling pathway. Activation of this pathway can influence the localization and function of RLIP76.

The interplay between vinorelbine and these signaling pathways is complex, with the drug both being a substrate for transporters regulated by these pathways and also capable of modulating the activity of these pathways itself.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular uptake and efflux of vinorelbine.

Cell Culture

-

Cell Lines: Non-small cell lung cancer (e.g., A549, H460) or breast cancer (e.g., MCF-7, MDA-MB-231) cell lines are commonly used. Cells should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

Cellular Uptake Assay

This protocol is designed to measure the influx of vinorelbine into cancer cells.

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in a serum-free culture medium or a buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Initiation of Uptake: Wash the cell monolayer twice with pre-warmed HBSS. Remove the final wash and add the vinorelbine-containing medium to each well to initiate the uptake.

-

Incubation: Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes). To distinguish between active transport and passive diffusion, a parallel set of experiments can be performed at 4°C, where active transport is inhibited.

-